Enhanced Thermal Stability Measured by Boiling Point Relative to Des-Chloro and Mono-Chlorophenyl Triazole Analogs
The target compound exhibits a significantly higher boiling point than its closest commercially available analog, 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-75-3). This difference is attributable to the increased molecular weight and polarizability conferred by the second chlorophenyl substituent, which enhances intermolecular van der Waals interactions .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 575.8 °C at 760 mmHg |
| Comparator Or Baseline | 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-75-3): 547.2 °C at 760 mmHg |
| Quantified Difference | Absolute increase of 28.6 °C |
| Conditions | Standard atmospheric pressure (760 mmHg), predicted data from ChemSrc database |
Why This Matters
A higher boiling point indicates lower volatility, which is a critical selection parameter for applications requiring thermal processing, such as vapor deposition or high-temperature reactions, where loss of the compound to evaporation must be minimized.
